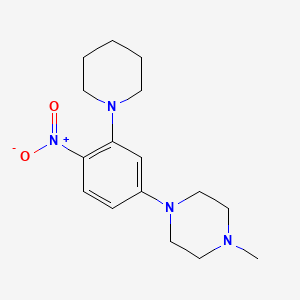
1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine
概要
説明
1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine is a useful research compound. Its molecular formula is C16H24N4O2 and its molecular weight is 304.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine (CAS No. 353501-02-7) is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H24N4O2
- Molecular Weight : 304.39 g/mol
- IUPAC Name : 1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
- Purity : Typically >95% .
Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems. Its structure suggests potential binding to serotonin and dopamine receptors, which are critical in modulating mood and behavior.
Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of piperazine derivatives, including this compound. The presence of nitro and piperidine groups enhances its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings suggest that modifications on the piperazine scaffold can lead to improved antimicrobial properties.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. Research indicates that derivatives with similar structural features exhibit varying degrees of efficacy against fungi such as Candida albicans .
Case Studies
A notable study evaluated the effects of similar piperazine derivatives in vivo, demonstrating their potential as therapeutic agents in treating infections caused by resistant strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. Research into piperazine derivatives has indicated effects on serotonin reuptake inhibition, which is a mechanism utilized by many antidepressants .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to create a substituted piperidine.
- Nitration : Introducing the nitro group at the para position of the phenyl ring.
- Piperazine Formation : Finalizing the structure through cyclization reactions.
Each step can be optimized for yield and purity based on specific reaction conditions .
科学的研究の応用
Neuropharmacology
Research has indicated that compounds similar to 1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia.
Antitumor Activity
Studies have explored the antitumor properties of piperazine derivatives. The nitro group present in this compound may enhance its ability to induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Data Tables
| Activity Type | Description | References |
|---|---|---|
| Neuropharmacology | Modulation of serotonin and dopamine receptors | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry investigated the binding affinity of piperazine derivatives at serotonin receptors. The results indicated that modifications to the piperazine ring significantly affected receptor binding, suggesting that similar modifications to this compound could enhance its therapeutic efficacy in treating mood disorders.
Case Study 2: Antitumor Activity
Research conducted by the American Association for Cancer Research examined various piperazine derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that compounds with nitro substitutions demonstrated increased cytotoxicity, warranting further exploration of this compound's potential as an anticancer agent.
特性
IUPAC Name |
1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-17-9-11-18(12-10-17)14-5-6-15(20(21)22)16(13-14)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFTZIAMCCNALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













